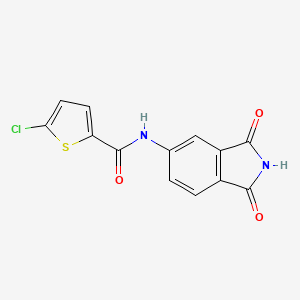

5-chloro-N-(1,3-dioxo-5-isoindolyl)-2-thiophenecarboxamide

Vue d'ensemble

Description

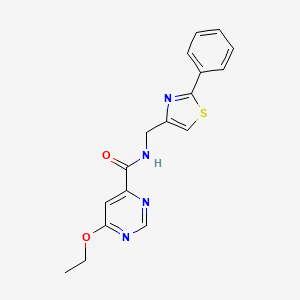

5-chloro-N-(1,3-dioxo-5-isoindolyl)-2-thiophenecarboxamide, also known as CAY10571, is a novel small-molecule inhibitor of the intracellular protein complex called NLRP3 inflammasome. NLRP3 inflammasome is a critical component of the innate immune system that mediates the production of pro-inflammatory cytokines and the activation of caspase-1, which leads to pyroptosis, a form of cell death. The dysregulation of NLRP3 inflammasome has been linked to various inflammatory diseases, including autoinflammatory syndromes, metabolic disorders, and neurodegenerative diseases. Therefore, the inhibition of NLRP3 inflammasome has emerged as a promising therapeutic strategy for these diseases.

Applications De Recherche Scientifique

Antitumor Applications

Compounds structurally related to "5-chloro-N-(1,3-dioxo-5-isoindolyl)-2-thiophenecarboxamide" have been investigated for their antitumor properties. For instance, derivatives of imidazotetrazines, which share a similar heterocyclic chemistry, have shown curative activity against L-1210 and P388 leukemia, suggesting potential as a broad-spectrum antitumor agent (Stevens et al., 1984). These findings underscore the importance of exploring related compounds for their antitumor efficacy.

Antioxidant Activity

Novel pyrrolidine derivatives containing the thiophene moiety, similar to the core structure of "5-chloro-N-(1,3-dioxo-5-isoindolyl)-2-thiophenecarboxamide," have been synthesized and shown potent antioxidant activity. These compounds were found to possess antioxidant activity higher than that of ascorbic acid, indicating their potential as therapeutic agents with antioxidant properties (Tumosienė et al., 2019).

Sensing and Magnetic Properties

Functionalization of microporous lanthanide-based metal-organic frameworks with dicarboxylate ligands, including methyl-substituted thieno groups, demonstrates unique sensing and magnetic properties. These frameworks show potential for gas adsorption and sensing, as well as significant magnetocaloric effects, highlighting the versatility of thiophene derivatives in materials science applications (Wang et al., 2016).

Antimicrobial and Anticancer Activities

Thiophene-derived compounds have shown promising antimicrobial and anticancer activities. A specific study synthesized thiophene-derived amido bis-nitrogen mustard, demonstrating efficient inhibition against drug-resistant bacteria and various cancer cell lines, emphasizing the therapeutic potential of thiophene derivatives (Tang et al., 2012).

Propriétés

IUPAC Name |

5-chloro-N-(1,3-dioxoisoindol-5-yl)thiophene-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H7ClN2O3S/c14-10-4-3-9(20-10)13(19)15-6-1-2-7-8(5-6)12(18)16-11(7)17/h1-5H,(H,15,19)(H,16,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIPQIFNHBHQVEK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1NC(=O)C3=CC=C(S3)Cl)C(=O)NC2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H7ClN2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.72 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-chloro-N-(1,3-dioxo-5-isoindolyl)-2-thiophenecarboxamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)thiophene-2-sulfonamide](/img/structure/B2641159.png)

![4-methyl-6-(2-morpholino-2-oxoethyl)-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2641161.png)

![5-((2,4-dimethoxyphenyl)amino)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2641165.png)

![2-({5-[(anilinocarbonyl)amino]-1,3,4-thiadiazol-2-yl}thio)-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B2641166.png)

![methyl 2-(2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamido)-3-(methylcarbamoyl)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2641169.png)

![N-{[3-(4-chlorophenyl)-5-isoxazolyl]methyl}benzenesulfonamide](/img/structure/B2641170.png)

![6-bromo-N-[4-(ethylcarbamoyl)phenyl]-3-methylpyridine-2-carboxamide](/img/structure/B2641173.png)

![2-[(1-Benzoylpiperidin-4-yl)methyl]-5,6,7,8-tetrahydrocinnolin-3-one](/img/structure/B2641180.png)

![3-(2-fluorobenzyl)-2-[(3-methylbenzyl)sulfanyl]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2641182.png)